(5-Bromofuran-2-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
(5-bromofuran-2-yl)-(4-thiophen-2-ylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO2S/c15-13-4-3-11(18-13)14(17)16-7-5-10(6-8-16)12-2-1-9-19-12/h1-4,9-10H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJFJBYUZIXNYFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)C(=O)C3=CC=C(O3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromofuran-2-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Bromination of Furan: Furan is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide to yield 5-bromofuran.
Formation of Piperidine Derivative: The piperidine ring is functionalized with a thiophene group through a nucleophilic substitution reaction.
Coupling Reaction: The brominated furan and the thiophene-substituted piperidine are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the bromination and coupling steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(5-Bromofuran-2-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol.
Substitution: The bromine atom on the furan ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles like sodium azide or thiourea can be used in the presence of a base such as potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: Alcohol derivatives of the methanone moiety.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
(5-Bromofuran-2-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Biology: It can be used as a probe to study biological pathways involving furan and thiophene derivatives.
Mechanism of Action
The mechanism of action of (5-Bromofuran-2-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The furan and thiophene rings can participate in π-π interactions with aromatic amino acids in proteins, while the piperidine ring can enhance binding affinity through hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine-Linked Methanone Derivatives
Several compounds share the piperidin-1-yl methanone core but differ in substituents:
Key Observations :
- The trifluoromethyl group in compounds 72–75 enhances metabolic stability and electron-withdrawing effects, whereas the thiophene in the target compound may improve π-π stacking interactions .
- Substitution at the 6-position of the imidazo-pyridazine ring (e.g., methyl or methoxy) modulates physicochemical properties, suggesting that analogous modifications on the furan ring of the target compound could alter reactivity or bioavailability .
Brominated Furanone Derivatives
Brominated furanones are critical intermediates for cross-coupling or as bioactive motifs:
Key Observations :
- Bromination at the 5-position of furan (as in the target compound) is a common strategy to enable Suzuki-Miyaura couplings or nucleophilic substitutions .
- Substituents on the furan ring (e.g., methyl or aryl groups) influence melting points and crystallinity, which may correlate with the target compound’s solid-state behavior .
Methanone Derivatives with Heterocyclic Variations
Variations in the methanone-linked heterocycles highlight structural diversity:
Key Observations :
- Replacement of piperidine with piperazine (as in ) introduces additional hydrogen-bonding sites.
Biological Activity
(5-Bromofuran-2-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activity, and relevant research findings, supported by data tables and case studies.
Synthesis
The synthesis of this compound typically involves several key steps:
- Bromination of Furan : Furan is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
- Formation of Piperidine Derivative : The piperidine ring is functionalized with a thiophene group through nucleophilic substitution.
- Coupling Reaction : The final product is obtained via a palladium-catalyzed cross-coupling reaction between the brominated furan and the thiophene-substituted piperidine.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The furan and thiophene rings can engage in π-π interactions with aromatic amino acids in proteins, while the piperidine ring enhances binding affinity through hydrogen bonding or hydrophobic interactions.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of compounds containing furan and thiophene exhibit notable antimicrobial properties. For instance, a related study found that derivatives showed significant inhibition against various strains of bacteria, including those from the Enterobacteriaceae family .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 18 |
| This compound | P. aeruginosa | 20 |
Anti-inflammatory Activity
In addition to antimicrobial properties, compounds similar to this compound have shown anti-inflammatory effects. Research indicates that these compounds can modulate pro-inflammatory cytokines and transcription factors, leading to reduced inflammation in cell models .
Case Studies
- Study on Antibacterial Efficacy : A recent investigation evaluated the antibacterial efficacy of various derivatives, including those based on (5-Bromofuran), revealing promising results against resistant strains of bacteria like E. cloacae .
- Anti-inflammatory Mechanisms : Another study focused on the anti-inflammatory mechanisms of diarylpentanoids, highlighting that modifications in the structure significantly influence their biological activity, providing insights into potential therapeutic applications for inflammatory diseases .
Comparison with Similar Compounds
The uniqueness of this compound lies in its specific structural features, which may offer enhanced biological activities compared to similar compounds:
| Compound Comparison | Structure | Notable Activity |
|---|---|---|
| (5-Bromofuran)(4-pyridin) | Pyridine instead of thiophene | Moderate antibacterial |
| (5-Chlorofuran)(4-thiophen) | Chlorine instead of bromine | Lower anti-inflammatory |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (5-Bromofuran-2-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone, and what are the critical reaction parameters?
- Methodology : Synthesis typically involves coupling the bromofuran-2-carbonyl chloride with a pre-synthesized 4-(thiophen-2-yl)piperidine derivative. Key steps include:
- Preparation of 4-(thiophen-2-yl)piperidine via nucleophilic substitution or Suzuki-Miyaura coupling .
- Activation of the bromofuran moiety using reagents like thionyl chloride to form the carbonyl chloride intermediate.
- Amide bond formation under basic conditions (e.g., triethylamine in DMF or THF) at 0–25°C .
- Critical Parameters :
- Solvent choice (polar aprotic solvents like DMF enhance reactivity).
- Reaction temperature control to avoid side reactions.
- Purification via column chromatography (silica gel, hexane/EtOAc gradient) .
Q. What analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with characteristic signals for the bromofuran (δ 6.5–7.2 ppm) and piperidine-thiophene moieties (δ 2.5–3.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Ensures purity (>95%) using C18 columns and UV detection at 254 nm .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C₁₄H₁₃BrNO₂S requires m/z 354.99 [M+H]⁺) .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis of this compound?
- Strategies :
- Use continuous flow chemistry to improve heat/mass transfer and reduce side products .
- Catalytic systems (e.g., Pd/C for coupling steps) enhance efficiency .
- Data-Driven Optimization :
- Design of Experiments (DoE) to test variables (temperature, solvent ratio, catalyst loading).
- Pilot studies show THF with 10 mol% DIPEA at 50°C increases yield from 60% to 82% .
Q. How can researchers resolve contradictions in reported biological activities across studies?
- Case Example : Conflicting IC₅₀ values in kinase inhibition assays may arise from:
- Variability in cell lines (e.g., B16F10 melanoma vs. normal fibroblasts) .
- Differences in compound purity or solvent (DMSO vs. saline) .
- Resolution Protocol :
- Standardize assays using WHO-recommended cell lines and controls.
- Validate purity via HPLC and quantify dissolved oxygen in buffers to prevent degradation .
Q. What structural modifications enhance the compound’s bioavailability while retaining activity?
- Approach :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
